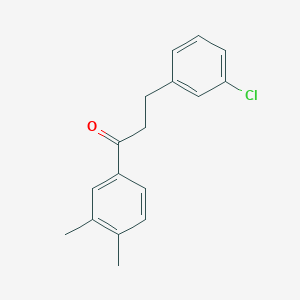

3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone

Description

3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone is a propiophenone derivative characterized by a 3-chlorophenyl group attached to the ketone-bearing propanone chain and methyl substituents at the 3' and 4' positions of the aromatic ring. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and polymer synthesis, where substituent patterns critically influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHBNTCUXWQUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644434 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-12-7 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,4’-dimethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 3,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-3’,4’-dimethylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’,4’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of propiophenones exhibit significant anticancer properties. The compound 3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that structurally similar compounds can act as protein kinase C modulators, which play a critical role in cancer cell signaling pathways .

Anti-HIV Properties

Compounds similar to this compound have demonstrated activity against HIV. The synthesis of 3,3'-disubstituted phthalides has been linked to anti-HIV activity, suggesting that this compound may also possess similar properties. The development of new methodologies for synthesizing these compounds has been crucial for enhancing their efficacy against HIV .

Synthetic Methodologies

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be transformed into more complex structures through organomagnesiate-promoted reactions. The use of bimetallic magnesiate complexes has been shown to facilitate the formation of diverse functional groups, which can be further modified for specific applications in drug development .

Case Study: Synthesis Pathways

A notable case study involves the synthesis of an anti-HIV molecule from 4'-chloropropiophenone using a one-step α-chlorination process. This method yielded a significant amount (82%) of the desired product, demonstrating the efficiency of using this compound as a starting material for complex organic syntheses .

Vasodilatory Effects

Research has indicated that certain derivatives of the compound may have vasodilatory effects, contributing to cardiovascular health. This property is particularly relevant in the context of developing treatments for hypertension and other cardiovascular diseases .

Immunomodulatory Effects

The compound's potential role as an immunomodulator has also been explored. Its influence on the innate immune system suggests that it could be beneficial in developing therapies for autoimmune diseases or conditions characterized by immune dysregulation .

Data Tables and Comparative Analysis

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’,4’-dimethylpropiophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on analogous structures.

Biological Activity

3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone, a compound belonging to the class of propiophenones, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a chlorophenyl group and two methyl groups on the propiophenone backbone. The presence of the chlorinated aromatic ring enhances its electrophilic character, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chlorinated aromatic ring can participate in π-π stacking interactions with nucleic acids and proteins, while the carbonyl group may engage in hydrogen bonding and electrophilic addition reactions. This dual interaction mode allows the compound to modulate enzymatic activities and receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and protein synthesis pathways, similar to other known antibacterial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle. Notably, it has shown efficacy against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of propiophenones, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : In another study, the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced G2/M phase arrest and triggered apoptosis via mitochondrial pathways .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-3',4'-dimethylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chlorophenylacetyl chloride and 3,4-dimethylbenzene under Lewis acid catalysis (e.g., AlCl₃). Reaction optimization includes solvent selection (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize di- or tri-substituted byproducts . Alternative routes involve Claisen-Schmidt condensation between 3-chlorophenylacetone and 3,4-dimethylbenzaldehyde under basic conditions (e.g., NaOH/EtOH), with yields dependent on pH and reflux duration .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol or methanol improves purity .

- Characterization :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₅ClO: calc. 270.0815, obs. 270.0812) .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects from the chlorophenyl and dimethyl groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors (PAC-1: 2.1 mg/m³) .

- Waste disposal: Neutralize acidic byproducts before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from:

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water) to quantify trace intermediates .

- Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤0.1% v/v) to minimize false positives .

- Statistical validation : Apply ANOVA to compare replicates across studies, accounting for batch-to-batch variability .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic substitution : Introduce halogen or nitro groups at the 4'-position using HNO₃/H₂SO₄ or Br₂/FeBr₃ to modulate electronic effects .

- Reductive amination : React the ketone with primary amines (e.g., methylamine) under H₂/Pd-C to generate secondary amines for probing steric effects .

- Flow chemistry : Continuous-flow reactors reduce reaction times and improve scalability for high-throughput derivative libraries .

Q. How do computational methods aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to the androgen receptor (PDB: 2AM9). The chlorophenyl group shows hydrophobic interactions with Leu704 and Trp741, while dimethyl groups stabilize π-π stacking .

- MD simulations : GROMACS trajectories (100 ns) reveal conformational stability in aqueous vs. lipid bilayer environments, correlating with membrane permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.